

SYBR Green II destaining protocol for high background

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Compound of Interest

Compound Name: Green 2

Cat. No.: B1171643

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Technical Support Center: SYBR® Green II Staining

Welcome to the technical support center for SYBR® Green II nucleic acid gel stain. This guide provides troubleshooting protocols and answers to frequently asked questions to help you resolve issues with high background during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is a destaining step required for SYBR® Green II?

No, a destaining step is generally not required or recommended for SYBR® Green II. The dye has very low intrinsic fluorescence and only fluoresces brightly when bound to nucleic acids (RNA or ssDNA).^{[1][2][3][4]} This characteristic means that stained gels typically have negligible background fluorescence, allowing for long film exposures if necessary to detect faint bands.^{[1][2]}

Q2: What are the most common causes of high background fluorescence with SYBR® Green II?

High background is almost always a result of suboptimal staining conditions rather than a property of the dye itself. The most common causes include:

- Incorrect Staining Buffer pH: Staining is highly pH-sensitive and works optimally between pH 7.5 and 8.0.^{[2][5]}

- Improper Dye Concentration: Using a staining solution that is too concentrated.
- Contaminated or Depleted Buffer: Using old or reused electrophoresis buffer for dilution can lead to poor results.[5]
- Improper Staining Containers: The dye can adsorb to glass surfaces, so polypropylene containers are required.[1][5]
- Incorrect Imaging Filters or Settings: Using a filter designed for other dyes (like ethidium bromide) or overexposing the image will artificially increase background.[1][5]

Q3: Can I reuse my SYBR® Green II staining solution?

Yes, the staining solution can typically be stored protected from light, preferably refrigerated, and reused three to four times.[1][2][3] However, if you begin to experience high background or weak signal, you should prepare a fresh solution.

Troubleshooting Guide for High Background

Problem: My entire gel has a high green background, making it difficult to see my bands.

This is a common issue that can be resolved by systematically checking your protocol. Follow the steps below to identify the cause.



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Caption: Troubleshooting workflow for high background with SYBR® Green II.

Data Presentation

The tables below summarize the key parameters for successful staining and troubleshooting.

Table 1: Recommended Staining and Imaging Parameters

Parameter	Recommendation	Notes
Stain Dilution	1:10,000 in TBE buffer (for non-denaturing gels).[2][6] 1:5,000 in TBE buffer (for denaturing agarose/formaldehyde gels).[2][5][6]	Always dilute the DMSO stock solution into buffer. The dye is not stable in water alone.[5]
Staining Buffer	TBE (89 mM Tris, 89 mM Boric Acid, 1 mM EDTA).[2]	The pH must be verified to be between 7.5 and 8.0 at the staining temperature for optimal results.[2][5]
Staining Time	10–40 minutes for polyacrylamide gels.[1][3] 20–40 minutes for agarose gels.[1][3]	Agitate gently at room temperature and protect from light.
Staining Container	Polypropylene plastic.[5]	Do not use glass, as the dye will adsorb to the surface, reducing the effective concentration and potentially causing artifacts.[1][5]
Excitation Wavelengths	Primary: 497 nm (Visible). Secondary: ~254 nm (UV).[1][2][3]	A 254 nm epi-illumination source often provides greater sensitivity than a 300 nm transilluminator.[1][2]
Emission Wavelength	~520 nm (Green).[1][2][3]	
Imaging Filter	SYBR® Green photographic filter (e.g., Kodak Wratten #15) or equivalent that blocks light below 500 nm.[5]	Do not use orange/red filters designed for ethidium bromide, as they will block the SYBR® Green II signal.[1][5]

Table 2: Troubleshooting Checklist

Potential Cause	Corrective Action
Staining solution pH is incorrect	Prepare fresh staining solution in TBE and verify the pH is between 7.5-8.0. Tris-based buffers are temperature-sensitive; a solution at pH 8.0 at room temp will rise to ~8.5 at 4°C.[5]
Staining solution is old or contaminated	Prepare a fresh 1:10,000 dilution of the dye stock in new, unused electrophoresis buffer.[5]
Dye concentration is too high	Ensure the correct dilution (1:10,000 for most gels) is used. Empirically testing lower concentrations may be necessary for your specific application.
Staining container is made of glass	Discard any staining solution that has contacted glass. Use only polypropylene containers.[5]
Imaging system is not optimized	Confirm you are using a SYBR® Green filter. Reduce the image acquisition/exposure time to see if the background lowers while the signal from bands remains strong.
Gel was handled improperly	Handle the gel gently by the edges to avoid pressing or squeezing, which can cause splotchy background.[7] Ensure enough solution is used to completely immerse the gel.[7]

Experimental Protocols

Protocol 1: Optimal Post-Electrophoresis Staining

This protocol is designed to achieve high sensitivity with minimal background.

- Prepare Staining Solution:
 - In a polypropylene container, prepare a sufficient volume of 1X TBE buffer to fully submerge your gel.
 - Important: Check that the pH of the TBE buffer is between 7.5 and 8.0. Adjust if necessary.

- Allow the SYBR® Green II stock solution (10,000X in DMSO) to warm completely to room temperature and vortex briefly.
- Add the SYBR® Green II stock solution to the TBE buffer at a final dilution of 1:10,000. Mix thoroughly.
- Stain the Gel:
 - After electrophoresis, carefully place the gel into the staining solution.
 - Protect the container from light by covering it with aluminum foil or placing it in a dark drawer.
 - Agitate the gel gently on an orbital shaker for 20–40 minutes at room temperature.
- Image the Gel:
 - Carefully remove the gel from the staining solution. A brief rinse with deionized water is not necessary but can be performed to remove excess surface dye.
 - Place the gel on a UV or blue-light transilluminator. For highest sensitivity, use 254 nm epi-illumination.^[2]
 - Image the gel using a camera equipped with a SYBR® Green photographic filter.

Protocol 2: Optional Washing Step for Persistent High Background

If you have followed Protocol 1 and confirmed all parameters in the troubleshooting checklist but still observe high background, a gentle washing step can be attempted. This is not a standard destaining procedure but can help remove excess, non-intercalated dye.

- Perform Optimal Staining: Follow steps 1 and 2 from Protocol 1.
- Wash the Gel:
 - Pour off the staining solution.

- Add a sufficient volume of fresh 1X TBE buffer (or even 0.5X TBE) to cover the gel.
- Let the gel soak for 5–15 minutes at room temperature with gentle agitation. Monitor the gel periodically, as excessive washing can lead to signal loss from faint bands.
- Image the Gel: Proceed with Step 3 from Protocol 1.

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